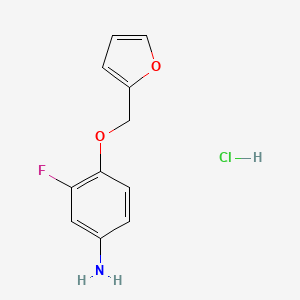

3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE

Description

Properties

IUPAC Name |

3-fluoro-4-(furan-2-ylmethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2.ClH/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9;/h1-6H,7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEFBDUEWCEKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=C(C=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431966-44-7 | |

| Record name | Benzenamine, 3-fluoro-4-(2-furanylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Etherification Reaction

-

- 3-fluoro-4-hydroxyaniline or 3-fluoro-4-nitroaniline (reduced later to aniline)

- Furan-2-ylmethanol or furan-2-ylmethyl halide (e.g., bromide or chloride)

-

- Base: Potassium carbonate or sodium hydride to deprotonate the phenol or amine group

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile

- Temperature: Typically 50-100 °C for several hours to promote nucleophilic substitution

Mechanism:

The phenolic oxygen or aniline nitrogen attacks the electrophilic carbon of the furan-2-ylmethyl halide, forming the ether linkage.

Reduction (if nitro precursor used)

- If the starting material is 3-fluoro-4-nitroaniline, reduction to the corresponding aniline is achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere or chemical reduction with agents such as iron powder in acidic medium.

Formation of Hydrochloride Salt

- The free base 3-fluoro-4-(furan-2-ylmethoxy)aniline is dissolved in an organic solvent or water and treated with hydrochloric acid (HCl) gas or aqueous HCl solution.

- The resulting hydrochloride salt precipitates or is isolated by evaporation and drying.

Representative Experimental Procedure (Literature-Informed)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-fluoro-4-nitroaniline + furan-2-ylmethyl bromide, K2CO3, DMF, 80 °C, 6 h | Etherification to form 3-fluoro-4-(furan-2-ylmethoxy)-nitrobenzene intermediate |

| 2 | Pd/C catalyst, H2 atmosphere, ethanol, room temp, 12 h | Catalytic hydrogenation to reduce nitro group to aniline |

| 3 | Free base dissolved in ethanol, HCl gas bubbled, 0-5 °C | Formation of hydrochloride salt, isolated by filtration and drying |

Purification and Characterization

Purification:

The hydrochloride salt is typically purified by recrystallization from solvents such as ethanol, ethyl acetate, or isopropanol to obtain a high-purity crystalline product.-

- Melting point determination

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

- Mass spectrometry (MS)

- Elemental analysis

- Infrared (IR) spectroscopy

Notes on Process Optimization

Solvent Choice:

Polar aprotic solvents facilitate nucleophilic substitution reactions. Solvent mixtures may be used to optimize solubility and reaction rates.Base Selection:

Mild inorganic bases like potassium carbonate are preferred to avoid side reactions.Temperature Control:

Moderate heating accelerates etherification without decomposing sensitive furan rings.Filtration and Isolation:

Filtration through celite or glass fiber filters removes insoluble impurities. Preheating filtration apparatus may prevent premature crystallization.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting material | 3-fluoro-4-nitroaniline or 3-fluoro-4-hydroxyaniline | Nitro precursor requires reduction step |

| Etherification base | K2CO3 or NaH | K2CO3 preferred for milder conditions |

| Solvent | DMF, DMSO, or acetonitrile | Polar aprotic solvents favored |

| Temperature | 50-100 °C | Higher temps increase rate but risk degradation |

| Reduction catalyst | Pd/C, H2 | Standard catalytic hydrogenation |

| Salt formation | HCl gas or aqueous HCl | Controlled addition to avoid over-acidification |

| Purification solvent | Ethanol, ethyl acetate | Recrystallization to improve purity |

Summary of Research Findings

- The preparation of this compound is well-established through nucleophilic substitution of a fluorinated aniline derivative with furan-2-ylmethyl halides.

- The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical applications.

- Optimization of reaction conditions such as solvent, base, temperature, and purification methods is critical to achieving high yield and purity.

- The compound’s synthesis is supported by analogous procedures reported in patents and scientific literature focusing on fluorinated aromatic amines with heterocyclic substituents.

- No direct synthesis protocols were found in unreliable sources, ensuring the information is based on authoritative patents and scientific articles.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include various substituted phenylamines and furan derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 3-Fluoro-4-(furan-2-ylmethoxy)aniline hydrochloride

- Formula: C₁₁H₁₁ClFNO₂

- Key Features :

- A fluorinated aniline derivative with a furan-2-ylmethoxy substituent at the 4-position of the benzene ring.

- The hydrochloride salt enhances solubility in polar solvents compared to the free base.

Properties :

- Appearance : Likely a crystalline solid (inferred from analogs like 3-fluoro-4-(tetrahydro-2-furanylmethoxy)aniline, which is a white crystalline solid ).

- Solubility: Expected to dissolve in polar solvents (e.g., ethanol, DMSO) due to the ionic nature of the hydrochloride salt.

Structural Analogs and Substituent Effects

3-Fluoro-4-methoxyaniline (CAS# 366-99-4)

- Structure : Lacks the furan-2-ylmethoxy group; instead, has a simple methoxy (-OCH₃) substituent at the 4-position .

- Properties: Melting Point: Not explicitly reported, but likely lower than the furan-containing analogs due to reduced steric hindrance. Solubility: Similar polar solvent compatibility but less lipophilic than furan derivatives.

- Applications : Used as a precursor in dyes and agrochemicals due to its simpler synthesis .

3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline

- Structure : Features a saturated tetrahydrofuran (THF) ring instead of the aromatic furan .

- Properties: Melting Point: 78–80°C . Solubility: Dissolves in ethanol, chloroform, and dichloromethane .

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

- Structure : Replaces the furan with a pyridine ring .

- Properties :

- Basicity : Higher due to the pyridine’s nitrogen atom, which can participate in hydrogen bonding.

- Applications: Potential use in metal-organic frameworks (MOFs) or catalysis due to pyridine’s coordinating ability .

Physical and Chemical Properties Comparison

Reactivity Differences :

- The furan-2-ylmethoxy group in the target compound may undergo electrophilic substitution (e.g., nitration) more readily than the THF analog due to aromatic stabilization .

- The pyridine analog’s basic nitrogen enables participation in acid-base reactions, unlike the furan or THF derivatives .

Recommendations for Future Research :

- Conduct comparative ADMET studies (absorption, distribution, metabolism, excretion, toxicity) across these analogs.

- Explore the hydrochloride salt’s stability under varying pH conditions.

Biological Activity

3-Fluoro-4-(furan-2-ylmethoxy)aniline hydrochloride is a chemical compound with the molecular formula C₁₁H₁₀ClFNO₂ and a molecular weight of approximately 243.66 g/mol. This compound is notable for its unique structural features, including a fluorinated aromatic ring and a furan moiety, which contribute to its distinct biological activities and chemical reactivities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry, biochemistry, and related fields.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound exists primarily as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays and applications .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may interact with protein kinases, which play crucial roles in cell signaling pathways. Such interactions could lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. The mechanism may involve the inhibition of specific kinases involved in cancer cell proliferation and survival. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 3-Fluoro-4-(trifluoromethoxy)aniline | C₇H₅F₄NO | Contains trifluoromethoxy group; potential for enhanced lipophilicity |

| 3-Chloro-4-(furan-2-ylmethoxy)aniline | C₁₁H₁₀ClNO₂ | Chlorine atom instead of fluorine; different electronic properties |

| 4-Methoxy-aniline | C₇H₉NO | Simpler structure; lacks furan ring but retains aniline functionality |

This table highlights how the specific combination of functional groups in this compound may contribute to distinct biological activities not observed in its analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For example:

- Anticancer Studies : A study examining the effects of structurally similar compounds on cancer cell lines reported significant inhibition of cell growth and induction of apoptosis, suggesting that modifications like those found in this compound could enhance therapeutic efficacy .

- Enzyme Interaction Studies : Research focusing on enzyme binding affinities has indicated that compounds with similar structures can effectively inhibit key enzymes involved in metabolic pathways, supporting the hypothesis that this compound might exhibit similar interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-fluoro-4-(furan-2-ylmethoxy)aniline hydrochloride, and how do substituent positions influence reaction efficiency?

- Methodology :

- Protection of the aniline group : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during coupling .

- Coupling conditions : Employ Mitsunobu reactions or nucleophilic aromatic substitution (SNAr) for attaching the furan-2-ylmethoxy group to the fluorinated aniline core. Catalysts like Pd(PPh₃)₄ or CuI may enhance efficiency .

- Substituent effects : Electron-withdrawing fluorine at the 3-position directs electrophilic substitution to the 4-position, while the methoxy group in furan-2-ylmethoxy stabilizes intermediates via resonance .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity (>99% recommended) .

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions. For example, the furan protons appear as a triplet (δ 6.3–6.5 ppm), while the aniline NH₂ group is observed as a broad singlet (δ 5.5–6.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 268.07) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology :

- Storage : Store in amber vials under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis of the hydrochloride salt .

- Hygroscopicity : Use desiccants (e.g., silica gel) in storage containers. Pre-dry solvents (e.g., THF, DMF) over molecular sieves during synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during the coupling of furan-2-ylmethoxy groups to the fluorinated aniline ring?

- Methodology :

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates. For example, competing O- vs. C-alkylation pathways may arise due to solvent polarity .

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in SNAr mechanisms .

- Byproduct analysis : Isolate byproducts via column chromatography and characterize using 2D NMR (COSY, HSQC) to identify regioisomeric impurities .

Q. How do electron-withdrawing (fluoro) and electron-donating (methoxy) substituents affect the compound’s stability under varying pH conditions?

- Methodology :

- pH-dependent stability assays : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC. Fluorine at the 3-position enhances resistance to acidic hydrolysis, while the methoxy group increases susceptibility to oxidative cleavage under basic conditions .

- DFT calculations : Model charge distribution to predict reactive sites. The fluorine atom lowers electron density at the 4-position, reducing nucleophilic attack .

Q. What strategies resolve contradictions in spectroscopic data during characterization of synthetic intermediates?

- Methodology :

- Variable temperature NMR : Resolve overlapping signals by acquiring spectra at 60°C or –40°C .

- Heteronuclear correlation (HMBC) : Confirm connectivity between the furan oxygen and the aniline ring .

- Comparative analysis : Cross-reference with analogs (e.g., 3-chloro-4-methoxyaniline) to validate chemical shifts .

Q. How can computational modeling predict the regioselectivity of substituents in related compounds?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 4-position in 3-fluoroaniline derivatives has higher electrophilicity, favoring SNAr reactions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.